2,3-Dibromo-6,7-dimethoxyquinoxaline
Description
2,3-Dibromo-6,7-dimethoxyquinoxaline is a halogenated quinoxaline derivative characterized by bromine atoms at the 2- and 3-positions and methoxy groups at the 6- and 7-positions of the quinoxaline core. This compound is primarily utilized in the synthesis of macrocyclic structures, such as polyazamacrocycles, via palladium-catalyzed diamination reactions, which enable the incorporation of amine functionalities into complex frameworks .
Properties
Molecular Formula |
C10H8Br2N2O2 |
|---|---|
Molecular Weight |
347.99 g/mol |
IUPAC Name |
2,3-dibromo-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H8Br2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 |
InChI Key |
DHRVYVIQXYOGBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)Br)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6,7-dimethoxyquinoxaline typically involves the bromination of 6,7-dimethoxyquinoxaline. One common method includes the reaction of 6,7-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as solvent recovery, product isolation, and purification to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
Substitution Products: Various substituted quinoxaline derivatives.
Oxidation Products: Quinoxaline-2,3-diones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
2,3-Dibromo-6,7-dimethoxyquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Physical and Chemical Properties
Research Findings and Key Differences
Reactivity in Synthesis :
- Brominated derivatives exhibit superior reactivity in Pd-catalyzed reactions compared to chlorinated analogs, enabling higher yields in macrocycle formation .
- Dichloro derivatives are preferred for applications requiring long-term stability, such as polymer cross-linking .
Structural Influence on Applications :
- Methoxy groups enhance solubility, making dimethoxy derivatives suitable for solution-phase reactions .
- Methyl groups reduce electrophilicity, limiting substitution reactions but improving thermal stability .
Safety Profiles :
- Chlorinated compounds show moderate hazards (e.g., skin/eye irritation), while hydroxylated variants pose higher toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
